BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical Properties

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 334832-82-5) is a polysubstituted pyrazole building block featuring a 4-chlorophenyl group at the N1 position and both a 4-hydroxy group and a 3-carboxylic acid functionality on the pyrazole ring. This compound serves as the essential synthetic precursor for a novel series of hydrazide analogs and derived heterocyclic systems that have demonstrated significant, broad-spectrum antitumor and anti-HCV activities in vitro.

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63
CAS No. 334832-82-5
Cat. No. B2600855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
CAS334832-82-5
Molecular FormulaC10H7ClN2O3
Molecular Weight238.63
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)O)Cl
InChIInChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
InChIKeyMFQVFEHBGPWURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 334832-82-5): Procuring the Core Scaffold for Antitumor Pyrazole Derivatives


1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 334832-82-5) is a polysubstituted pyrazole building block featuring a 4-chlorophenyl group at the N1 position and both a 4-hydroxy group and a 3-carboxylic acid functionality on the pyrazole ring [1]. This compound serves as the essential synthetic precursor for a novel series of hydrazide analogs and derived heterocyclic systems that have demonstrated significant, broad-spectrum antitumor and anti-HCV activities in vitro [2]. Its value proposition lies in a unique combination of functional groups that closely mimics the pharmacophore of the natural antibiotic pyrazofurin, making it a validated starting point for medicinal chemistry programs targeting cancer and viral infections.

Why 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Simpler Pyrazole Analogs


Swapping this compound for a simpler, more generic pyrazole-3-carboxylic acid analog introduces a high risk of losing critical pharmacological activity. The N1-4-chlorophenyl group is not a passive spectator; it significantly modulates the molecule's lipophilicity and target binding affinity. Replacing it with an unsubstituted phenyl group eliminates the favorable electron-withdrawing and hydrophobic effects of chlorine, which are essential for optimizing the activity of the downstream derivatives [1]. Similarly, removing the 4-hydroxy group, as in 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, deletes a key hydrogen bond donor/acceptor motif vital for mimicking the pyrazofurin pharmacophore [2]. The specific 4-hydroxy-3-carboxylic acid regioisomer is also crucial, as it distinguishes this scaffold from the 5-hydroxy isomers, which have different electronic configurations and reactivity profiles, thereby preventing direct substitution without a complete re-optimization of the synthesis and biological activity.

Quantifiable Differentiation: 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid vs. its Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to the Des-Chloro Analog

The presence of the 4-chlorophenyl substituent significantly increases the compound's lipophilicity relative to the des-chloro analog, 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Based on PubChem-computed XLogP3 values, the target compound has a predicted logP of 2.3, compared to 1.6 for the unsubstituted phenyl analog [1]. This increase of 0.7 log units translates to roughly a 5-fold higher partitioning into a lipid phase.

Lipophilicity Drug-likeness Physicochemical Properties

Critical Hydrogen Bond Donor Count vs. the 4-Deshydroxy Analog

The 4-hydroxy group on the pyrazole ring is not merely a synthetic handle but a crucial hydrogen bond donor (HBD) for target engagement. The target compound possesses two HBDs (4-OH, 3-COOH), whereas 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 19532-40-2) has only one (3-COOH) [1]. This difference is fundamental, as the 4-OH group is essential for mimicking the pyrazofurin pharmacophore, a structural requirement proven necessary for the downstream anticancer and antiviral activities observed in the compound's derivatives [2].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore

Validated Antitumor Potency of Downstream Derivatives in NCI 60-Cell Panel vs. General Pyrazole Building Blocks

The ultimate value of this building block is validated by the potent in vitro antitumor activity of its direct derivatives, a data package that generic pyrazole building blocks do not provide. In the NCI 60-cell line screening, the most active hydrazide derivative (Compound 14) derived from this scaffold exhibited a GI50 MG-MID value of 0.08 µM, a TGI of 15.8 µM, and an LC50 of 64.6 µM [1]. Another derivative (Compound 11) showed a GI50 of 0.20 µM. Compound 14 demonstrated a super-sensitivity profile with GI50 values below 0.01 µM against 26 different cancer cell lines.

Antitumor Activity NCI-60 Screening Drug Discovery

High-Impact Scenarios for 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid in Lead Optimization and Synthesis


Core Scaffold for Broad-Spectrum Antitumor Lead Optimization

Medicinal chemists can use this compound as a superior starting point for generating focused libraries of hydrazide, triazole, thiadiazole, and oxadiazole derivatives with a validated track record of broad-spectrum antitumor activity. The established NCI screening data for its derivatives [1] provides a benchmark for SAR expansion, making it a strategic procurement choice over unvalidated pyrazole cores.

Development of Anti-HCV Drug Candidates Targeting RNA Replication

The compound is the direct precursor to molecules that have demonstrated the ability to inhibit replication of both Hepatitis C Virus RNA (+) and (-) strands at concentrations of 10-100 µg/mL in HepG2 cell lines [1]. Researchers in antiviral drug discovery should prioritize this over non-halogenated analogs, which lack the documented antiviral pharmacophore.

Synthesis of Tailored Chemical Probes with Optimized Cellular Permeability

Chemical biologists requiring probes with improved passive membrane permeability should select this compound over the des-chloro analog (CAS 1006492-88-1), as its higher lipophilicity (XLogP3 of 2.3 vs. 1.6 [2]) offers a calculable advantage in designing cell-permeable inhibitors for intracellular targets.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.